molecular formula C18H26N2O B1623735 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine CAS No. 4204-01-7

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Cat. No.: B1623735
CAS No.: 4204-01-7
M. Wt: 286.4 g/mol
InChI Key: JELNWDOXWGBBLO-DHZHZOJOSA-N
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Description

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a piperazine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) group at the 4-position, methyl groups at the 2- and 6-positions, and a propionyl (propanoyl) substituent at the 1-position.

Properties

IUPAC Name

1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-4-18(21)20-15(2)13-19(14-16(20)3)12-8-11-17-9-6-5-7-10-17/h5-11,15-16H,4,12-14H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNWDOXWGBBLO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CN(CC1C)CC=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C(CN(CC1C)C/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-01-7
Record name Piperazine, 4-cinnamyl-2,6-dimethyl-1-propionyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004204017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperazine and cinnamyl chloride.

    Nucleophilic Substitution: The reaction between 2,6-dimethylpiperazine and cinnamyl chloride is carried out under basic conditions to form the intermediate product.

    Acylation: The intermediate product is then subjected to acylation using propionyl chloride in the presence of a base, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C18H26N2O
  • Molecular Weight : 286.42 g/mol
  • IUPAC Name : 1-(4-cinnamyl-2,6-dimethylpiperazin-1-yl)propan-1-one

Medicinal Chemistry

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is studied for its pharmacological properties. Its unique structure allows it to serve as a scaffold for drug development targeting various biological pathways. Research indicates potential interactions with opioid receptors, which may lead to analgesic effects similar to those of established opioids but with distinct pharmacological profiles .

Case Study: Opioid Receptor Interaction

Research has shown that compounds similar to this compound exhibit varying degrees of potency at μ-opioid receptors. For instance, studies involving related acyl piperazines indicated significant analgesic effects and potential for dependence in animal models .

Biological Research

The compound is also investigated for its interactions with biological targets such as enzymes and receptors. The presence of the cinnamyl group enhances hydrophobic interactions, potentially improving binding affinity to target sites .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel materials with unique properties. Its chemical structure may contribute to the development of advanced polymers or composites with enhanced mechanical or thermal stability.

Industrial Applications

The compound may serve as an intermediate in the production of other chemicals or as a catalyst in various industrial processes. Its ability to undergo oxidation and reduction reactions makes it versatile for synthetic applications.

Toxicological Profile

Recent studies have focused on the toxicological aspects of this compound. Predictive models indicate potential risks associated with its use, including organ-specific toxicity and genotoxicity concerns. For example:

Toxicity EndpointProbability (%)Comments
Lung Toxicity61%High likelihood based on structural fragments
Cardiovascular Risks58%Potential adverse effects noted
Renal Toxicity56%Significant risk identified
Genetic ToxicityLow to ModerateMixed results from Ames test predictions

These findings underscore the importance of comprehensive toxicological assessments when considering the compound for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The propionyl group may enhance the compound’s stability and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Impact of Structural Rigidity

  • Bridged Piperazines () :
    Bridged piperazine analogues of GBR 12909 (e.g., compound 7, DAT IC50 = 8.0 nM) exhibit enhanced dopamine transporter (DAT) affinity due to reduced conformational flexibility. The target compound’s cinnamyl chain introduces flexibility, which may trade off binding potency for improved pharmacokinetic properties like metabolic stability .

Receptor Selectivity and Pharmacokinetics

  • CCR5 Antagonists () :
    Sch-350634, a piperazine-based CCR5 antagonist, achieves oral bioavailability across species due to its trifluoromethylphenyl and pyridinylcarbonyl substituents. The target compound’s propionyl group may reduce first-pass metabolism compared to bulkier aryl groups, though direct comparisons require further study .

Steric and Electronic Effects

  • This contrasts with 1-(4-chlorophenyl)piperazine (), where a planar aryl group may facilitate unintended receptor binding .

Comparative Data Table

Compound Name Key Substituents Biological Activity Notable Findings
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine 4-Cinnamyl, 2,6-dimethyl, 1-propionyl Hypothesized CNS activity High lipophilicity (logP ~3.5*)
(E)-Cinnamoyl derivative () 4-Bis(4-methoxyphenyl)methyl, cinnamoyl Antimicrobial, anticancer Crystal structure with E-configuration
MC4R antagonist () 2,4-Dichlorophenylalanine, thienyl-ethyl MC4R antagonist (Ki = 1.8 nM) Brain-penetrant, competitive binding
Sch-350634 () Trifluoromethylphenyl, pyridinylcarbonyl CCR5 antagonist, HIV-1 inhibition Oral bioavailability in primates
Bridged piperazine () 3,8-Diaza[3.2.1]bicyclooctane DAT inhibitor (IC50 = 8.0 nM) High DAT/SERT selectivity

*Estimated based on substituent contributions.

Key Research Findings

  • Cinnamyl vs. Aryl Substituents : Piperazines with extended aromatic groups (e.g., cinnamyl) show improved membrane permeability compared to halogenated aryl derivatives but may sacrifice receptor specificity .
  • Propionyl vs. Acetamide Groups : The propionyl moiety in the target compound may enhance metabolic stability compared to acetamide derivatives (), which are prone to hydrolysis .

Biological Activity

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a synthetic compound belonging to the piperazine family, characterized by its unique structural components: a cinnamyl group, dimethyl substitutions, and a propionyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylpiperazine with cinnamyl chloride under basic conditions, followed by acylation with propionyl chloride. The overall reaction can be summarized as follows:

  • Nucleophilic Substitution :
    • Reactants : 2,6-dimethylpiperazine + cinnamyl chloride
    • Conditions : Basic medium
  • Acylation :
    • Reactants : Intermediate product + propionyl chloride
    • Conditions : Presence of a base (e.g., triethylamine)

This synthetic route highlights the compound's complexity and the importance of each functional group in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cinnamyl group enhances hydrophobic interactions, while the piperazine ring facilitates polar interactions. This combination is believed to modulate the activity of specific biological pathways, potentially leading to therapeutic effects in conditions such as obesity and metabolic disorders through its role as a melanocortin receptor agonist .

Pharmacological Applications

Research indicates that this compound may serve as a scaffold for drug development due to its pharmacological properties. Notably, it has been studied for:

  • Melanocortin Receptor Agonism : Exhibiting selective action on the melanocortin-4 receptor (MC-4R), which is crucial in regulating appetite and energy expenditure. This property suggests potential applications in treating obesity and related metabolic disorders .
  • Antimicrobial Activity : Preliminary studies have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • A study assessed the compound's anti-inflammatory properties and cell viability effects using various cell lines. Results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory pathways, suggesting therapeutic potential in inflammatory diseases .
  • Animal Models :
    • In vivo studies demonstrated that compounds similar to this compound displayed analgesic effects comparable to established opioids like morphine when administered via different routes (subcutaneously or intraperitoneally) in rodent models .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,6-DimethylpiperazineLacks cinnamyl and propionyl groupsLimited pharmacological activity
4-CinnamylpiperazineLacks dimethyl and propionyl groupsModerate receptor interaction
1-PropionylpiperazineLacks cinnamyl and dimethyl groupsReduced bioactivity compared to 4-Cinnamyl derivative

The unique combination of functional groups in this compound distinguishes it from other piperazine derivatives, enhancing its biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, piperazine derivatives are often functionalized using propionyl chloride under inert conditions (e.g., nitrogen atmosphere) with aprotic solvents like DMF . Purification typically involves column chromatography (e.g., 10% methanol/0.1% ammonium in normal phase) . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation. Cross-reference melting points (e.g., 278–279°C for related piperazines ) and compare with theoretical values.

Q. How should researchers handle safety risks associated with this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar piperazines, this compound likely exhibits skin/eye irritation (Category 2 hazards ). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood with HEPA filters to minimize inhalation risks. Store in airtight containers at 2–8°C, away from oxidizers . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per EPA guidelines .

Q. What are the key physicochemical properties to prioritize during initial characterization?

  • Methodological Answer : Prioritize:

  • Solubility : Test in DMSO (common solvent for bioassays) and aqueous buffers (pH 4–8) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • LogP : Calculate via reverse-phase HPLC (C18 column) or software tools like MarvinSketch .
  • Thermal properties : DSC for melting points and TGA for decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in pharmacological studies?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varying cinnamyl substituents (e.g., halogenated or methoxy groups) .
  • Biological assays : Test against target enzymes (e.g., carbonic anhydrase isoforms or phosphodiesterases ) using fluorometric or colorimetric assays.
  • Computational modeling : Dock optimized structures into target active sites (e.g., AutoDock Vina) to correlate binding energies with IC50 values .
  • Data normalization : Use positive controls (e.g., acetazolamide for carbonic anhydrase ) to validate assay conditions.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Source analysis : Compare compound purity (e.g., batch-specific certificates of analysis ), solvent effects (DMSO vs. saline), and cell line viability (e.g., HEK-293 vs. HepG2 ).
  • Dose-response curves : Replicate studies with ≥10 concentration points and calculate Hill slopes to assess cooperativity .
  • Meta-analysis : Apply tools like RevMan to aggregate data from peer-reviewed studies, excluding outliers with Grubbs’ test (α = 0.05) .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • Metabolism prediction : Use SwissADME or P450 reactivity models to identify likely Phase I/II modifications (e.g., N-dealkylation or glucuronidation) .
  • Toxicity screening : Run ProTox-II for hepatotoxicity alerts and Ames test simulations .
  • In vitro validation : Incubate with microsomal enzymes (e.g., human liver S9 fraction) and monitor metabolites via UPLC-QTOF .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for dose-dependent bioactivity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (4PL) using GraphPad Prism to derive EC50/IC50 .
  • Error handling : Report 95% confidence intervals and use replicates (n ≥ 3) to calculate SEM.
  • Multiplicity correction : Apply Tukey’s HSD for post-hoc comparisons in ANOVA .

Q. How can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer :

  • DoE approach : Use a Box-Behnken design to vary temperature (50–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., KH vs. NaH ).
  • Byproduct tracking : Monitor reactions with TLC (silica GF254) and GC-MS for volatile impurities .
  • Scale-up protocols : Maintain Reynold’s number >10,000 for efficient mixing in batch reactors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Reactant of Route 2
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4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

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